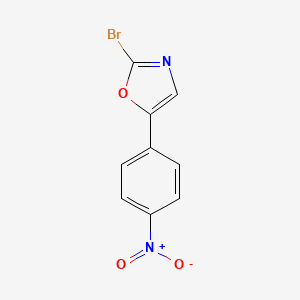![molecular formula C7H6ClN3S2 B12953208 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine CAS No. 119011-57-3](/img/structure/B12953208.png)
7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both thiazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like morpholine or other amines in the presence of a base such as triethylamine.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted thiazolopyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets:
Topoisomerase I Inhibition: The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential bacterial enzymes.
Comparaison Avec Des Composés Similaires
- 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione
- 2-Amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-ones
Comparison:
- Unique Features: 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine is unique due to the presence of both chlorine and methylthio groups, which contribute to its distinct chemical reactivity and biological activity .
- Biological Activity: While similar compounds also exhibit antimicrobial and anticancer properties, the specific substitutions on the thiazole and pyrimidine rings can significantly influence their potency and selectivity .
Propriétés
Numéro CAS |
119011-57-3 |
|---|---|
Formule moléculaire |
C7H6ClN3S2 |
Poids moléculaire |
231.7 g/mol |
Nom IUPAC |
7-chloro-5-methyl-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3S2/c1-3-9-5(8)4-6(10-3)11-7(12-2)13-4/h1-2H3 |
Clé InChI |
OPPDAEXWQLSWEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=N1)Cl)SC(=N2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
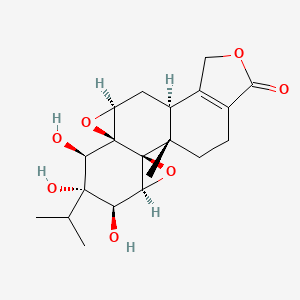
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)

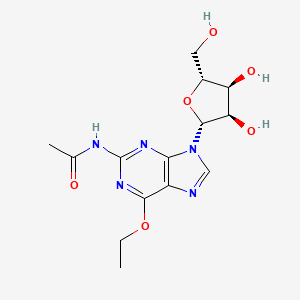
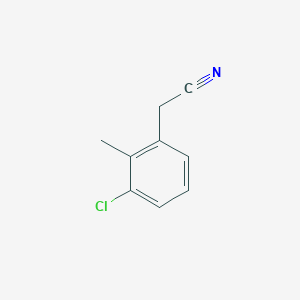
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
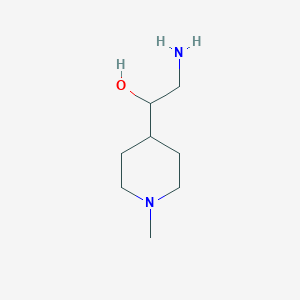
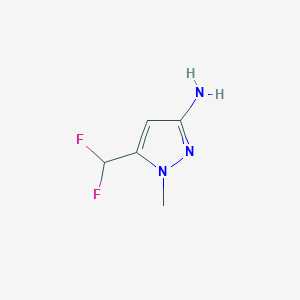
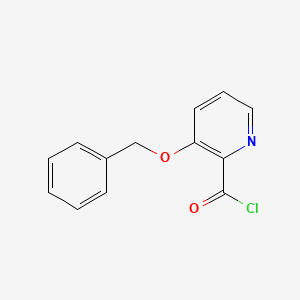


![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
